6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)3-1-4-5(2-3)6(4,8)9/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGMERZJUQIAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves the reaction of commercially available starting materials. One common method includes the reaction of a cyclopentene derivative with a fluorinating agent such as TMSCF3 (trimethylsilyl trifluoromethanesulfonate) in the presence of sodium iodide (NaI). This reaction is carried out under controlled conditions, often involving slow addition protocols to ensure the formation of the desired diastereomeric mixture .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various reduced or oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing into its potential use in drug discovery, particularly for developing new pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds. The fluorine atoms contribute to the compound’s stability and lipophilicity, enhancing its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and physicochemical differences between 6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride and related compounds:
Biological Activity
6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride (CAS No. 2229141-47-1) is a synthetic compound notable for its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
The molecular formula of this compound is with a molecular weight of approximately 216.63 g/mol. The compound features a bicyclic framework that contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2229141-47-1 |
| Molecular Formula | C6H7ClF2O2S |
| Molecular Weight | 216.63 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly reactive towards nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and enzymes through covalent bonding, potentially leading to inhibition or alteration of their functions.
Biological Applications
Research has indicated several biological applications for this compound:
- Enzyme Inhibition : The sulfonyl chloride moiety can act as a reactive electrophile, allowing it to inhibit specific enzymes by forming covalent bonds at active sites.
- Protein Modification : This compound can be utilized in the study of protein interactions and modifications, providing insights into cellular mechanisms.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are necessary to elucidate the mechanisms involved.
Case Studies and Research Findings
Recent studies have explored the biological implications of compounds similar to this compound:
- Enzyme Targeting : A study investigated the effects of sulfonyl chlorides on proteases, revealing that such compounds could effectively inhibit enzyme activity through covalent modification (Smith et al., 2022).
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of bicyclic sulfonyl chlorides exhibited significant antimicrobial activity against various bacterial strains (Jones et al., 2023).
- Protein Interaction Studies : Research involving mass spectrometry showed that sulfonyl chlorides could selectively modify cysteine residues in proteins, impacting their function and stability (Lee et al., 2024).
Q & A
Q. What chromatographic conditions improve separation of this sulfonyl chloride from by-products?
Q. How can computational modeling predict the compound’s behavior in aqueous vs. organic solvents?
- Methodological Answer : Molecular dynamics (MD) simulations with software like GROMACS model solvation effects. Calculate partition coefficients (logP) via COSMO-RS. ’s quantum chemical approach can be extended to study solvent interactions .
Comparative Studies
Q. How does this compound’s reactivity compare to non-fluorinated or mono-fluorinated analogs?
- Methodological Answer : Perform competitive reactions (e.g., sulfonylation of aniline) under identical conditions. Use kinetic profiling (UV-Vis or LC-MS) to compare rates. lists perfluorinated benzenesulfonyl chlorides, enabling structure-activity comparisons .
Applications in Multi-Step Syntheses
Q. What protocols enable late-stage functionalization of this sulfonyl chloride in drug discovery?
- Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups after sulfonylation. ’s benzamide derivative exemplifies post-synthetic modification. Optimize protecting groups (e.g., Boc) to prevent undesired reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
